molecular formula C18H24BrN3O3S B6514671 6-bromo-2-methyl-3-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-2H-indazole CAS No. 1797873-93-8

6-bromo-2-methyl-3-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-2H-indazole

Cat. No.: B6514671
CAS No.: 1797873-93-8
M. Wt: 442.4 g/mol
InChI Key: QUCQMVUCIKQRJF-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-2H-indazole is a heterocyclic compound featuring an indazole core substituted with a bromo group at position 6, a methyl group at position 2, and a 4-(2-methylpropanesulfonyl)piperidine-1-carbonyl moiety at position 2.

Properties

IUPAC Name

(6-bromo-2-methylindazol-3-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O3S/c1-12(2)11-26(24,25)14-6-8-22(9-7-14)18(23)17-15-5-4-13(19)10-16(15)20-21(17)3/h4-5,10,12,14H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCQMVUCIKQRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=C3C=CC(=CC3=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Core Structure and Bromo Substitution :

  • 6-Bromo-1-(6-isopropylpyridin-2-yl)-1H-indazole (CAS 79762-54-2): Shares the 6-bromoindazole core but replaces the 3-carbonyl-piperidine-sulfonyl group with a pyridinyl substituent. The absence of the sulfonyl-piperidine moiety reduces molecular weight (MW ~350–400 g/mol) compared to the target compound (estimated MW ~500–550 g/mol). This structural difference may diminish interactions with polar binding pockets in enzymes .
  • 6-Bromo-2-methyl-2H-indazole derivatives : Analogous compounds lacking the 3-substituent exhibit simpler pharmacokinetic profiles, with reduced metabolic stability due to fewer steric hindrances .
Functional Group Comparisons

Sulfonyl vs. Sulfonamide Groups :

  • Compound A1 (SML2453): A benzimidazole derivative with a sulfonamide group (C29H27FN6O4S, MW 574.63 g/mol). However, the benzimidazole core may confer different binding affinities compared to the indazole scaffold.

Piperidine-Carbonyl vs. Morpholine-Phenyl Groups :

  • Triazino-Indole Derivatives (Molecules 2013): Compounds like 2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,7-dihydro-1H-indol-4(5H)-one (MW ~550–600 g/mol) feature morpholine-phenyl groups.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Application
Target Compound 2H-Indazole 6-Br, 2-Me, 3-(sulfonyl-piperidine) ~500–550 (estimated) Kinase inhibition
6-Bromo-1-(6-isopropylpyridin-2-yl)-1H-indazole 1H-Indazole 6-Br, 1-(pyridinyl) ~350–400 Intermediate for drug discovery
Compound A1 (SML2453) Benzimidazole Sulfonamide, morpholinophenyl 574.63 PI4KA inhibition
Triazino-Indole Derivative (Molecules 2013) Triazino-Indole 4-Bromophenyl, pyrazolyl ~550–600 Anticancer research

Research Findings and Implications

  • Steric and Electronic Effects : The sulfonyl-piperidine group in the target compound likely enhances binding to hydrophobic enzyme pockets, whereas smaller substituents (e.g., pyridinyl in CAS 79762-54-2) may improve bioavailability but reduce target affinity .
  • Kinase Selectivity : Sulfonamide/sulfonyl groups (as in Compound A1 and the target compound) are associated with ATP-competitive kinase inhibition, but core structure differences (indazole vs. benzimidazole) may dictate selectivity profiles .

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